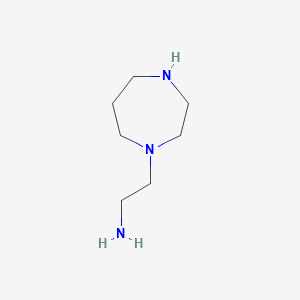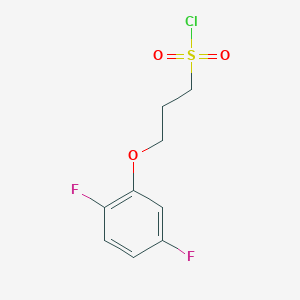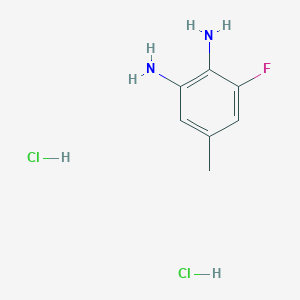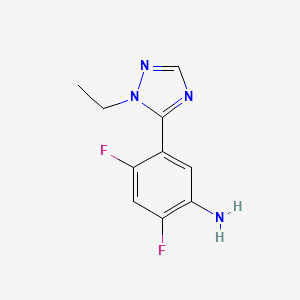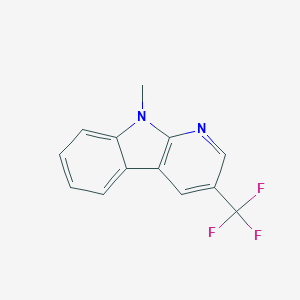
3-(Trifluoromethyl)-9-methyl-alpha-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Méthodes De Préparation
The synthesis of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild reaction conditions . This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired product with high regioselectivity . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Analyse Des Réactions Chimiques
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) and iron(II) sulfate (FeSO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Applications De Recherche Scientifique
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in inhibiting specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
2-trifluoromethylindole: This compound also contains a trifluoromethyl group and an indole structure, but with different regioselectivity.
3-fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Fluorinated pyrroles: These compounds have a pyrrole ring with fluorine atoms or trifluoromethyl groups, offering different chemical properties and applications.
The uniqueness of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole lies in its specific structure, which combines the bioactivity of indoles with the enhanced properties of the trifluoromethyl group, making it a valuable compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C13H9F3N2 |
|---|---|
Poids moléculaire |
250.22 g/mol |
Nom IUPAC |
9-methyl-3-(trifluoromethyl)pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H9F3N2/c1-18-11-5-3-2-4-9(11)10-6-8(13(14,15)16)7-17-12(10)18/h2-7H,1H3 |
Clé InChI |
RHEDKOIJUKIMCW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1N=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


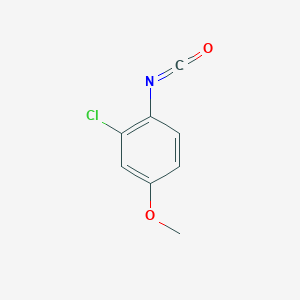
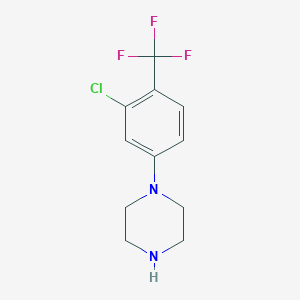
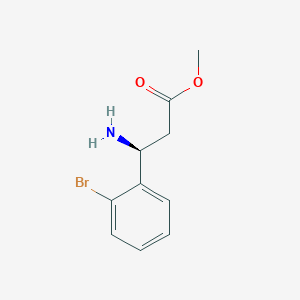
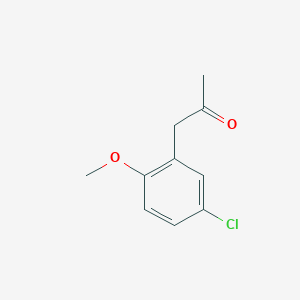
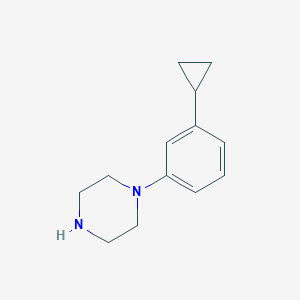
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
